6-Hydroxyquinazoline-2,4(1H,3H)-dione: Technical Guide to Synthesis and Pharmacology
6-Hydroxyquinazoline-2,4(1H,3H)-dione: Technical Guide to Synthesis and Pharmacology
Executive Summary
6-Hydroxyquinazoline-2,4(1H,3H)-dione (CAS: 17730-74-4) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its dual hydrogen-bond donor/acceptor motifs and a phenolic hydroxyl group at the C6 position. This compound serves as a critical pharmacophore for developing antagonists of ionotropic glutamate receptors (AMPA/Kainate and NMDA glycine sites), inhibitors of bacterial DNA gyrase, and antiviral agents targeting HCV NS5B polymerase. Its structural versatility allows for precise modification at the N1, N3, and O6 positions, making it a foundational intermediate for high-affinity ligands in neurology and oncology.
Part 1: Chemical Identity & Physicochemical Profile
The compound exists in equilibrium between its dione (lactam) and diol (lactim) tautomers, with the dione form predominating in the solid state and in polar solvents.
| Property | Data |
| IUPAC Name | 6-hydroxy-1H-quinazoline-2,4-dione |
| CAS Number | 17730-74-4 |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
| Melting Point | 303–304 °C (dec.) |
| pKa (Predicted) | ~9.27 (Phenolic OH), ~10.5 (Imide NH) |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water, ethanol |
| Appearance | Off-white to beige crystalline powder |
Structural Significance
The 2,4-dione core mimics the xanthine and uric acid scaffolds, providing inherent affinity for nucleotide-binding proteins. The C6-hydroxyl group acts as a "chemical handle," enabling:
-
Solubility Enhancement: Increases polarity compared to the unsubstituted parent.
-
Functionalization: Serves as a nucleophile for etherification (e.g., introducing benzyl groups for hydrophobic pockets) or esterification (prodrug design).
-
Redox Activity: Contributes antioxidant properties, scavenging reactive oxygen species (ROS) in neuroprotective applications.
Part 2: Synthetic Methodologies
Core Synthesis Protocol: Urea Fusion Method
The most robust and atom-economical route involves the cyclocondensation of 5-hydroxyanthranilic acid with urea. This "solvent-free" approach avoids toxic phosgene derivatives often used in quinazoline synthesis.
Reagents & Materials
-
Precursor: 2-Amino-5-hydroxybenzoic acid (5-Hydroxyanthranilic acid)
-
Cyclizing Agent: Urea (Excess, 5–10 equivalents)
-
Solvent: None (Melt fusion) or Phenol (optional flux)
-
Workup: Dilute HCl, Ethanol
Step-by-Step Methodology
-
Preparation: Intimately mix 2-amino-5-hydroxybenzoic acid (10 mmol) with urea (50 mmol) in a mortar until a homogeneous powder is obtained.
-
Fusion: Transfer the mixture to a round-bottom flask. Heat gradually to 150–160 °C in an oil bath. The mixture will melt and evolve ammonia gas (ensure proper ventilation).
-
Cyclization: Continue heating at 180–200 °C for 2–3 hours. The melt will eventually resolidify as the reaction completes and the higher-melting product forms.
-
Workup: Cool the reaction mass to room temperature. Add water (50 mL) and heat to reflux to dissolve unreacted urea.
-
Isolation: Filter the hot suspension to collect the crude solid.
-
Purification: Dissolve the solid in 10% NaOH (aq), filter to remove insoluble impurities, and re-precipitate by acidifying with 2M HCl to pH 4–5. Filter, wash with water and cold ethanol, and dry under vacuum.
Mechanism of Formation
The reaction proceeds via the formation of an intermediate ureido derivative (2-ureido-5-hydroxybenzoic acid), which subsequently undergoes intramolecular cyclization with the loss of water and ammonia.
Figure 1: Thermal cyclocondensation route for the synthesis of the 6-hydroxyquinazoline-2,4-dione scaffold.
Part 3: Pharmacology & Mechanism of Action[1]
Ionotropic Glutamate Receptor Antagonism
The quinazoline-2,4-dione scaffold is a classic bioisostere for the glycine co-agonist site on the NMDA receptor and the glutamate binding site on AMPA/Kainate receptors .
-
Mechanism: The dione moiety (specifically the N3-H and C2=O/C4=O) mimics the carboxylate and amino groups of glycine or glutamate, forming hydrogen bonds with key residues (e.g., Arg485 in NMDA GluN1 subunit).
-
Role of 6-OH: The 6-position corresponds to a hydrophobic pocket in the receptor. While the 6-OH itself is polar, it is often converted to 6-nitro , 6-chloro , or 6-sulfonamide derivatives to maximize antagonistic potency. However, the unmodified 6-OH variant retains weak affinity and acts as a template for structure-activity relationship (SAR) studies.
Anti-HCV Activity (NS5B Polymerase)
Recent studies identify 3-hydroxyquinazoline-2,4-diones as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1]
-
Chelation Mode: The 6-hydroxy group, in conjunction with the carbonyls, can participate in coordinating divalent metal ions (Mg²⁺/Mn²⁺) within the polymerase active site, disrupting viral RNA replication.
Antibacterial (DNA Gyrase)
Similar to fluoroquinolones, the quinazoline-2,4-dione core can intercalate into the DNA-gyrase complex. The 6-substituent dictates the spectrum of activity, with 6-hydroxy derivatives often serving as precursors to more lipophilic, cell-permeable analogs.
Figure 2: Multi-target pharmacological profile of the 6-hydroxyquinazoline-2,4-dione scaffold.
Part 4: Analytical Characterization
To validate the synthesis of 6-Hydroxyquinazoline-2,4(1H,3H)-dione, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 11.0–11.2 ppm (s, 2H) | Exchangeable N1-H and N3-H protons (Dione character). |
| δ 9.2–9.5 ppm (s, 1H) | Phenolic O-H proton. | |
| δ 7.2–7.4 ppm (m, 3H) | Aromatic protons (C5, C7, C8). Pattern depends on coupling. | |
| FT-IR | 3300–3100 cm⁻¹ | Broad O-H and N-H stretching. |
| 1710, 1660 cm⁻¹ | Strong C=O stretching (Amide I/II bands). | |
| Mass Spectrometry | m/z 179 [M+H]⁺ | Protonated molecular ion (ESI+). |
| m/z 177 [M-H]⁻ | Deprotonated ion (ESI-), often more sensitive for phenols. |
Self-Validation Check:
-
If the melting point is <250°C, the product is likely the uncyclized ureido intermediate.
-
If the IR shows a nitrile peak (~2200 cm⁻¹), the starting material (if using anthranilonitrile) was not hydrolyzed correctly.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774040, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Structural analog reference). Retrieved from [Link]
-
Catarzi, D., et al. (1999).[2] 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones: excitatory amino acid antagonists with combined glycine/NMDA and AMPA receptor affinity.[2][3][4] Journal of Medicinal Chemistry.[2][5] (Contextualizes the scaffold's activity).
-
Gao, C., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.[1] Molecules.[6][1][2][7][8][9][10][11][12][13] Retrieved from [Link][14]
-
Al-Omary, F. A., et al. (2025). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.[6][14] ResearchGate.[13][15] Retrieved from [Link]
Sources
- 1. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-quinazoline-2,4-dione as a useful scaffold to obtain selective Gly/NMDA and AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Biotransformation of 3,4-Dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(<i>2H</i>)-Benzopyran (CR-6), a Potent Lip… [ouci.dntb.gov.ua]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Evaluation of 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joelparcoeur.com [joelparcoeur.com]
- 9. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
